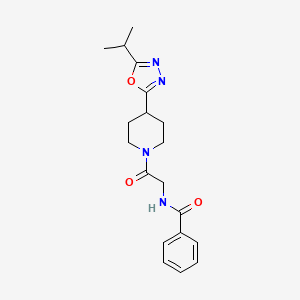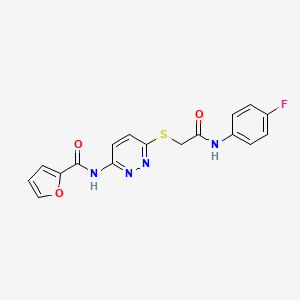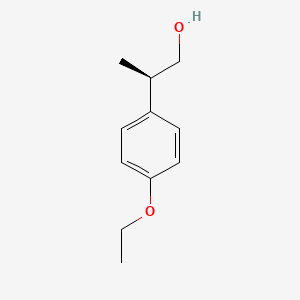
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Oxidative Procedures
Khosravi and Naserifar (2019) described the use of urea-2,2-dihydroperoxypropane (UDHPP), a novel oxidant, in several oxidative processes. This includes epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes. These procedures are carried out under mild conditions, showcasing the potential of urea derivatives in facilitating various chemical transformations with high yields K. Khosravi & Shirin Naserifar, 2019.
Anticancer Agents
A study by Jian Feng et al. (2020) demonstrated the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds exhibited significant antiproliferative effects on several cancer cell lines, highlighting the potential of urea derivatives in medicinal chemistry as potent inhibitors, possibly acting as BRAF inhibitors for cancer therapy Jian Feng et al., 2020.
High Energetic Dense Oxidizers
The synthesis and characterization of 1,1,1-trinitroprop-2-yl urea and related compounds by Quirin J. Axthammer et al. (2016) explored potential high energetic dense oxidizers. These compounds exhibited properties suitable for application in explosives and propellants, demonstrating the utility of urea derivatives in the development of new materials with high detonation performance Quirin J. Axthammer, T. Klapötke, & B. Krumm, 2016.
Foldamer Research
Research into heterocyclic ureas by P. Corbin et al. (2001) explored their unfolding to form multiply hydrogen-bonded complexes. This work contributes to foldamer research, offering insights into how urea derivatives can equilibrate with sheetlike structures through complexation, relevant for the design of new biomimetic materials and the study of protein folding mechanisms P. Corbin et al., 2001.
Allosteric Antagonists
The study by Xiaowei Wang et al. (2011) on the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) and its effects on CB1 receptor modulation in the cerebellum illustrates the application of urea derivatives in neuroscience. This research provides evidence for the therapeutic potential of urea derivatives in modulating neuronal excitability and treating central nervous system diseases Xiaowei Wang et al., 2011.
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,10-21)19-16(23)18-11-7-15(22)20(9-11)12-5-6-13(24-3)14(8-12)25-4/h5-6,8,11,21H,7,9-10H2,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNYKRKJWOCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)
![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)
![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)



![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)


![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)
